

chlorobutanol pharmacokinetics half-life metabolism

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Compound Focus: Chlorobutanol

CAS No.: 57-15-8

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Chlorobutanol Pharmacokinetic Parameters

| Parameter | Value | Conditions |
|--|--|---|
| Terminal Elimination Half-life | 10.3 ± 1.3 days [1] [2] | Following oral administration in healthy subjects [2] |
| Volume of Distribution (V _d) | 233 ± 141 L [1] [2] | In healthy individuals receiving oral chlorobutanol [2] |
| Plasma Clearance (CL) | 11.6 ± 1.0 mL/min [1] [2] | Following oral administration [2] |
| Protein Binding | 57 ± 3% [1] [2] | Binding to plasma proteins [2] |
| Route of Elimination | Urine (9.6% of orally administered dose) [1] [2] | 7.4% as conjugates, 2.2% as unchanged drug [2] |
| Metabolism | Glucuronidation and sulphation [1] [2] | Reported metabolic pathways |

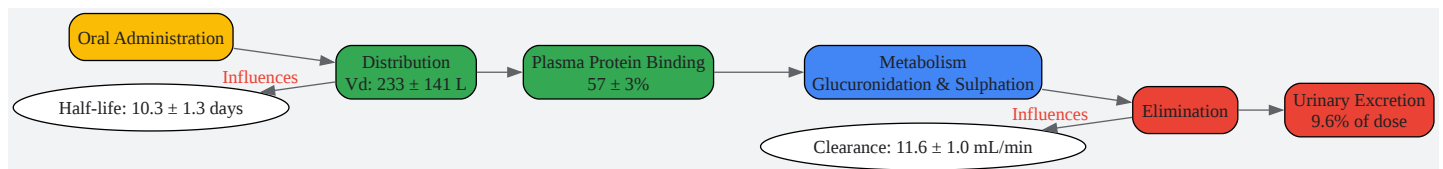
Detailed Pharmacokinetic Profile and Experimental Methodology

The provided data primarily comes from a pivotal clinical trial published in 1982, "The pharmacokinetics of chlorbutol in man" [2].

Study Design and Protocol

- **Subjects:** The study involved 4 healthy subjects [2].
- **Dosing:** Each subject received **chlorobutanol** orally on two separate occasions [2].
- **Sample Collection:** Plasma concentrations were monitored. The mean urinary recovery of the drug was measured over 17 days in two of the subjects [2].
- **Data Analysis:** Standard pharmacokinetic parameters, including half-life, volume of distribution, and clearance, were calculated from the plasma concentration-time data [2].

The diagram below outlines the metabolic fate and key kinetic parameters of **chlorobutanol** in humans.



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Key Findings and Clinical Relevance

- **Significant Accumulation Potential:** The long terminal half-life of approximately 10 days means **chlorobutanol** will accumulate considerably in the body if administered repeatedly [1] [2]. This accumulation was noted as the primary reason that **chlorobutanol** is unsuitable for use as a sedative drug [2].
- **Instability and Elimination:** A significant factor in its elimination is its instability under physiological conditions, with an *in vitro* half-life of 37 days at pH 7.4 [2]. This, coupled with the low urinary

recovery, suggests other elimination pathways or extensive non-renal clearance may be involved [2].

Core Conclusion for Drug Development

The defining pharmacokinetic characteristic of **chlorobutanol** is its **very long elimination half-life (~10 days)**, which leads to significant accumulation upon multiple dosing. This property is a critical consideration for drug developers, as it limits its therapeutic use as an active sedative ingredient. However, this long half-life may be less consequential for its primary modern application as a preservative in multi-ingredient formulations, where it is typically used at a concentration of 0.5% [1].

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References

1. : Uses, Interactions, Mechanism of... | DrugBank Online Chlorobutanol [go.drugbank.com]
2. The pharmacokinetics of chlorbutol in man [pubmed.ncbi.nlm.nih.gov]

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